Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride
Description
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride (CAS: 1187928-05-7) is a tetrahydroquinoline derivative with a methyl ester group at the 5-position and a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.7 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. It is commercially available at 95% purity and is listed under esters and synthetic intermediates in catalogs .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOTVGOVDZHCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride is a compound derived from the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroquinolines
Tetrahydroquinolines are a class of nitrogen-containing heterocycles that exhibit a variety of biological activities. Compounds in this class have been studied for their roles in treating neurodegenerative diseases, cancer, and infectious diseases. This compound is particularly noted for its potential as an analgesic and anti-inflammatory agent.
Analgesic Activity
Several studies have highlighted the analgesic properties of tetrahydroquinoline derivatives. For instance, research indicates that compounds similar to methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can exhibit pain-relieving effects comparable to traditional analgesics like morphine. The analgesic potency of these compounds is often attributed to their interaction with opioid receptors and modulation of pain pathways in the central nervous system .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines by inducing oxidative stress and disrupting cellular signaling pathways. For example, one study reported that tetrahydroquinolinones could suppress colorectal cancer cell growth by increasing reactive oxygen species (ROS) levels and activating autophagic processes .
Structure-Activity Relationships (SAR)
The structural modifications in tetrahydroquinoline derivatives significantly influence their biological activities. The introduction of various substituents on the core structure can enhance or diminish their pharmacological effects. A systematic SAR study revealed that specific functional groups are crucial for maintaining high affinity for biological targets such as opioid receptors and enzymes involved in cancer progression .
Case Study 1: Pain Management
In a preclinical study evaluating the analgesic effects of this compound, researchers administered the compound to rats subjected to neuropathic pain models. The results demonstrated significant pain relief at doses as low as 10 mg/kg, indicating its potential as a therapeutic agent for chronic pain management .
Case Study 2: Cancer Therapy
Another study focused on the anticancer potential of tetrahydroquinoline derivatives against human breast cancer cells (MCF-7). The findings suggested that these compounds could effectively inhibit cell viability and induce apoptosis through ROS-mediated pathways. The most potent derivative exhibited an IC50 value in the low micromolar range .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride belongs to the class of tetrahydroquinolines (THQs), which are known for their diverse biological activities. These compounds have been studied for their potential as:
- Analgesics : THQs have shown promise in pain management. For instance, compounds derived from this scaffold have been evaluated as inhibitors of nitric oxide synthase (NOS), demonstrating efficacy in models of neuropathic pain and migraine-related allodynia .
- Antidepressants and Antipsychotics : The structural motifs present in THQs are often associated with neuropharmacological activity. Research indicates that certain derivatives can modulate neurotransmitter systems implicated in mood disorders .
- Antimicrobial Agents : Some studies have highlighted the antimicrobial properties of THQ derivatives, suggesting their potential use in treating infections .
Synthetic Methodologies
The synthesis of this compound often involves innovative approaches that enhance yield and selectivity:
- Domino Reactions : Recent advancements in synthetic chemistry have utilized domino reactions to construct complex THQ structures efficiently. These methods allow for the incorporation of various substituents on the tetrahydroquinoline core, leading to novel compounds with enhanced biological activity .
- Structure-Activity Relationship (SAR) Studies : Researchers have conducted extensive SAR studies to identify key functional groups that influence the biological activity of THQ derivatives. This knowledge aids in the rational design of more potent analogs .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate Hydrochloride (CAS: 78348-26-2)
- Molecular Formula: C₁₁H₁₄ClNO₂
- Molecular Weight : 227.7 g/mol
- Key Difference : The ester group is at the 2-position instead of the 5-position.
Methyl 1,2,3,4-Tetrahydroquinoline-4-Carboxylate Hydrochloride (CAS: 887344-13-0)
Substituted Tetrahydroquinoline Derivatives
5-Methoxy-1,2,3,4-Tetrahydroquinoline Hydrochloride (CAS: 1073968-65-6)
- Molecular Formula: C₁₀H₁₄ClNO
- Molecular Weight : 199.68 g/mol
- Key Difference : A methoxy group replaces the ester at the 5-position.
- Impact : Methoxy is an electron-donating group, enhancing aromatic ring electron density compared to the electron-withdrawing ester. This difference may affect binding affinity in receptor-targeted applications .
5-Chloro-8-Methoxy-1,2,3,4-Tetrahydroquinoline Hydrochloride (CAS: 1251925-38-8)
- Molecular Formula: C₁₀H₁₃Cl₂NO
- Molecular Weight : 234.12 g/mol
- Key Difference : Chloro and methoxy substituents at positions 5 and 7.
Tetrahydroisoquinoline Derivatives
Methyl 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride (CAS: 1203682-99-8)
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Key Difference: Isoquinoline core (benzene fused to pyridine at the 2-position) with a 4,4-dimethyl substituent.
- Impact: The isoquinoline structure offers distinct electronic properties and binding motifs compared to quinoline derivatives, making it relevant in alkaloid synthesis .
5-Trifluoromethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS: 1228665-98-2)
Comparative Data Table
Key Research Findings
- Synthetic Utility : The 5-carboxylate derivative is favored in peptide coupling reactions due to its ester group’s reactivity, whereas methoxy-substituted analogs are more stable under acidic conditions .
- Biological Relevance: Isoquinoline derivatives (e.g., 5-trifluoromethyl) show enhanced blood-brain barrier penetration compared to quinoline-based compounds, making them candidates for CNS drug development .
- Crystallography : Positional isomers (2- vs. 5-carboxylate) exhibit different crystal packing behaviors, influencing solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
